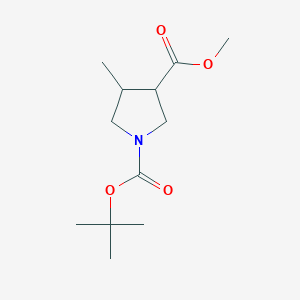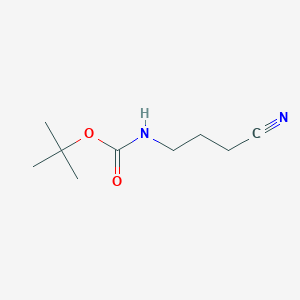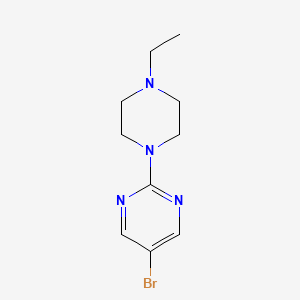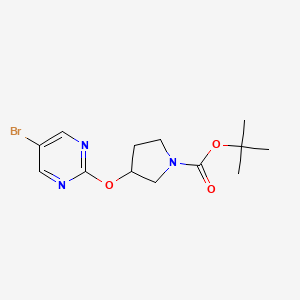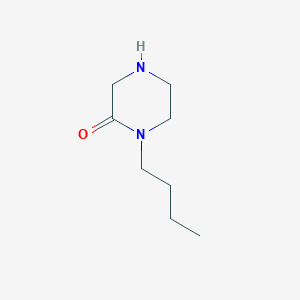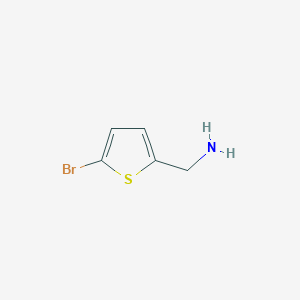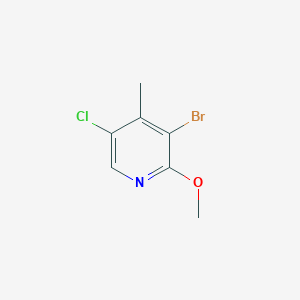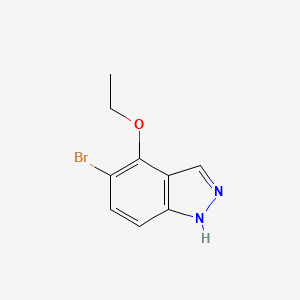
4-溴-3,5-二氟苯甲醛
描述
4-Bromo-3,5-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields of chemistry. While the specific compound is not directly studied in the provided papers, related compounds such as 4-bromobenzaldehyde and its derivatives have been synthesized and characterized, indicating a broader interest in bromo-substituted benzaldehydes for their unique properties and reactivity.
Synthesis Analysis
The synthesis of related compounds involves the condensation of 4-bromobenzaldehyde with aromatic aminophenols to form Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . This method could potentially be adapted for the synthesis of 4-Bromo-3,5-difluorobenzaldehyde by choosing appropriate starting materials and reaction conditions that account for the presence of the fluorine substituents.
Molecular Structure Analysis
The molecular structure of 2-fluoro-4-bromobenzaldehyde, a compound similar to 4-Bromo-3,5-difluorobenzaldehyde, has been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory . These techniques could be applied to 4-Bromo-3,5-difluorobenzaldehyde to determine its molecular conformation, crystal structure, and characteristic vibrational frequencies.
Chemical Reactions Analysis
The reactivity of 4-bromobenzaldehyde in the formation of substituted hexahydro-1H,8H-pyrimido[4,5-d]pyrimidin-2,7-diones or 1H-pyrimidin-2-ones through condensation with urea and substituted acetophenones has been explored . Bromination of these compounds leads to the formation of bromopyrimidin-2-ones. This suggests that 4-Bromo-3,5-difluorobenzaldehyde could also participate in similar condensation reactions, potentially leading to novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted benzaldehydes have been characterized using various spectroscopic and analytical techniques. For instance, the thermal, optical, electrochemical, and fluorescent properties of polymers derived from 4-bromobenzaldehyde have been studied, revealing the influence of electron-donating groups on these properties . Additionally, the effect of bromine substitution on the structure, reactivity, and optical properties of other benzaldehydes has been discussed, indicating that such substitutions can significantly alter the material's characteristics . These findings could be relevant to understanding the properties of 4-Bromo-3,5-difluorobenzaldehyde.
科学研究应用
-
Pharmaceutical Intermediates : As mentioned earlier, 4-Bromo-3,5-difluorobenzaldehyde is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of more complex molecules in drug discovery and development.
-
Organic Synthesis : This compound can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
-
Chemical Synthesis : It could be used in chemical synthesis processes . Chemical synthesis is the process of using two or more atoms (or molecules) to form a product, with the atoms or molecules often being different types.
-
Analytical Research : It could be used in analytical research . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter.
-
Pharmaceutical Intermediates : As mentioned earlier, 4-Bromo-3,5-difluorobenzaldehyde is used as a pharmaceutical intermediate . It serves as a building block in the synthesis of more complex molecules in drug discovery and development.
-
Organic Synthesis : This compound can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.
-
Chemical Synthesis : It could be used in chemical synthesis processes . Chemical synthesis is the process of using two or more atoms (or molecules) to form a product, with the atoms or molecules often being different types.
-
Analytical Research : It could be used in analytical research . Analytical chemistry studies and uses instruments and methods used to separate, identify, and quantify matter.
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and the pictogram GHS07 . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P280, P261, P271, P305+P351+P338 .
属性
IUPAC Name |
4-bromo-3,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWOCKKFJDJGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634196 | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluorobenzaldehyde | |
CAS RN |
135564-22-6 | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3,5-difluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)
